
5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol is a chemical compound with the molecular formula C8H4BrIN2OS and a molecular weight of 383.00 g/mol . This compound is characterized by the presence of bromine, iodine, and a thiadiazole ring attached to a phenol group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors under specific conditions. This often involves the use of sulfur and nitrogen-containing reagents.
Bromination and Iodination: The phenol group is brominated and iodinated using bromine and iodine reagents, respectively. These reactions are usually carried out in the presence of catalysts and under controlled temperatures to ensure selective halogenation.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiadiazole ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine or iodine atoms .
Scientific Research Applications
5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and thiadiazole ring play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,1,3-benzothiadiazole: This compound has a similar thiadiazole ring but lacks the iodine atom.
4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]phenol: Similar structure but with an additional oxygen atom linking the thiadiazole ring to the phenol group.
Uniqueness
5-Bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity. This dual halogenation makes it a valuable compound for various research applications, offering unique reactivity patterns compared to its analogs .
Properties
Molecular Formula |
C8H4BrIN2OS |
|---|---|
Molecular Weight |
383.01 g/mol |
IUPAC Name |
5-bromo-2-(5-iodo-1,3,4-thiadiazol-2-yl)phenol |
InChI |
InChI=1S/C8H4BrIN2OS/c9-4-1-2-5(6(13)3-4)7-11-12-8(10)14-7/h1-3,13H |
InChI Key |
QULBJLBPGREIDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C2=NN=C(S2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


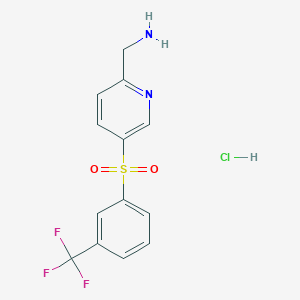
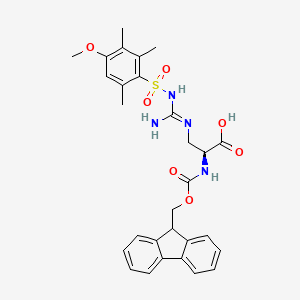


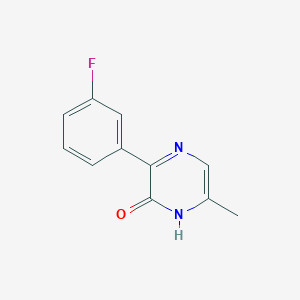
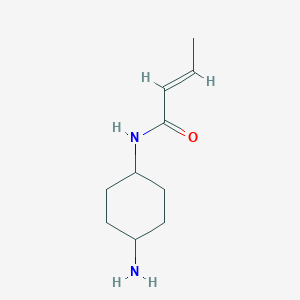
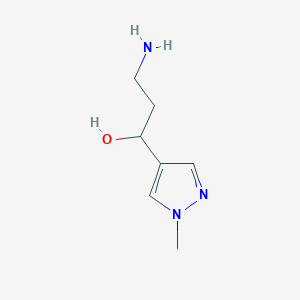
![Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13154028.png)
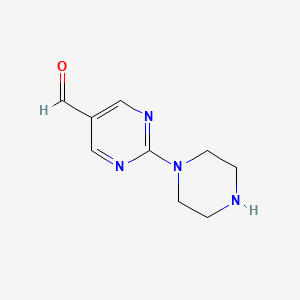
![2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile](/img/structure/B13154036.png)
![3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol](/img/structure/B13154041.png)
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13154058.png)

![2'H-Spiro[[1,3]dioxolane-2,7'-phenanthro[1,2-b]furan]](/img/structure/B13154072.png)
